Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method involves the condensation of 4-fluorophenoxyacetic acid with thiazole derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: Known for their anticancer and antimicrobial activities.
Indole Derivatives: Exhibit a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Prop-2-en-1-yl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features, such as the presence of the 4-fluorophenoxyacetyl group and the thiazole ring.
Properties
IUPAC Name |
prop-2-enyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-3-8-22-15(21)14-10(2)18-16(24-14)19-13(20)9-23-12-6-4-11(17)5-7-12/h3-7H,1,8-9H2,2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVZGXVNAVBOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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